An In-depth Technical Guide to the Chemical Properties of (E)-2-Formylcinnamic Acid
An In-depth Technical Guide to the Chemical Properties of (E)-2-Formylcinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectroscopic characterization of (E)-2-Formylcinnamic acid. The information is intended to support research and development activities where this compound may be used as a chemical intermediate or building block.
Core Chemical Properties
(E)-2-Formylcinnamic acid, also known as (E)-3-(2-formylphenyl)acrylic acid, is an organic compound featuring a carboxylic acid, an alkene, and an aldehyde functional group. These functionalities make it a versatile reagent in organic synthesis. Its core properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈O₃ | [1] |
| Molecular Weight | 176.17 g/mol | [1] |
| CAS Number | 130036-17-8 | [1][2] |
| Appearance | Light Tan Solid | |
| Melting Point | 57-59 °C | [2] |
| Boiling Point | 366.5 ± 25.0 °C (at 760 mmHg, Predicted) | [3] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Methanol | |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C or -20°C | [1][2] |
Spectroscopic Analysis
Detailed experimental spectra for 2-Formylcinnamic acid are not widely published. Therefore, this section provides the well-documented spectroscopic data for the parent compound, trans-cinnamic acid, as a reference point. The expected modifications to these spectra due to the presence of the ortho-formyl group on the phenyl ring are also discussed.
Reference Spectra: trans-Cinnamic Acid
The following tables summarize the characteristic spectroscopic data for trans-cinnamic acid.
Table 1: 1H NMR Spectroscopic Data for trans-Cinnamic Acid
| Proton Assignment | Chemical Shift (δ) in ppm (Solvent: CDCl₃) | Multiplicity | Coupling Constant (J) in Hz |
| Hα (vinyl) | 6.48 | Doublet | ~15.9 |
| Hβ (vinyl) | 7.82 | Doublet | ~15.9 |
| Aromatic Protons | 7.36 - 7.65 | Multiplet | - |
| Carboxylic Acid Proton | > 10.0 (variable) | Broad Singlet | - |
Table 2: 13C NMR Spectroscopic Data for trans-Cinnamic Acid
| Carbon Assignment | Chemical Shift (δ) in ppm (Solvent: DMSO-d₆) |
| Cα (vinyl) | 117.38 |
| Cβ (vinyl) | 147.12 |
| Aromatic C-H (ortho, meta, para) | 128.40, 128.98, 130.77 |
| Aromatic C (ipso) | 134.05 |
| Carbonyl (C=O) | 172.67 |
Table 3: Infrared (IR) Spectroscopic Data for trans-Cinnamic Acid [4][5][6]
| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Very broad, due to hydrogen bonding |
| Aromatic C-H Stretch | ~3030 | |
| C=O Stretch (Carboxylic Acid) | 1700 - 1680 | Strong, sharp |
| C=C Stretch (Alkene) | ~1620 | Conjugated |
| C=C Stretch (Aromatic) | 1580, 1500 |
Expected Spectral Modifications for 2-Formylcinnamic Acid
The introduction of an electron-withdrawing formyl (-CHO) group at the ortho position of the phenyl ring is expected to induce the following changes:
-
1H NMR:
-
An additional singlet or very narrowly split peak will appear in the downfield region, typically between 9.5 - 10.5 ppm , corresponding to the aldehydic proton.
-
The aromatic proton signals will be more complex and shifted further downfield due to the anisotropic and electron-withdrawing effects of the formyl group.
-
-
13C NMR:
-
An additional signal for the aldehyde carbonyl carbon will be present in the highly deshielded region of 190 - 200 ppm .
-
The chemical shifts of the aromatic carbons will be altered, particularly the ipso-carbon attached to the formyl group and the adjacent carbons.
-
-
Infrared (IR) Spectroscopy:
-
A distinct, strong C=O stretching absorption for the aldehyde will appear around 1700 - 1680 cm⁻¹ , which may overlap with the carboxylic acid's carbonyl stretch.
-
A characteristic C-H stretch for the aldehyde proton may be visible as two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹ .
-
-
Mass Spectrometry:
-
The molecular ion peak (M⁺) would correspond to the molecular weight of 176.17.
-
Characteristic fragmentation patterns would likely involve the loss of -OH, -COOH, and -CHO groups.
-
Experimental Protocols
Synthesis of (E)-2-Formylcinnamic Acid via Knoevenagel-Doebner Condensation
This protocol is a representative method for the synthesis of cinnamic acid derivatives from an aromatic aldehyde and malonic acid.[7]
Materials:
-
2-formylbenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine (catalytic amount)
-
Dilute Hydrochloric Acid (HCl)
-
Ethanol (for recrystallization)
Procedure:
-
To a round-bottom flask, add 2-formylbenzaldehyde (1 equivalent), malonic acid (1 equivalent), and pyridine.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture under reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly add dilute HCl to the cooled mixture until the pH is acidic, which will precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude 2-Formylcinnamic acid by recrystallization from a suitable solvent such as ethanol/water.
-
Dry the purified crystals under vacuum to yield the final product.
General Protocol for Spectroscopic Sample Preparation
NMR Spectroscopy (1H and 13C):
-
Dissolve 5-10 mg of the purified 2-Formylcinnamic acid in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication can be applied if necessary.
-
Acquire the spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
IR Spectroscopy (FTIR-ATR):
-
Place a small amount of the dry, solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Applications and Reactivity
2-Formylcinnamic acid is noted for its use in the photocatalytic transformation of polycyclic aromatic hydrocarbons like naphthalene and anthracene .[1] In such processes, a photocatalyst is activated by light to generate reactive oxygen species, which then degrade the target pollutant.
Safety and Handling
2-Formylcinnamic acid should be handled with care in a well-ventilated area, preferably a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. 3-(2-Furyl)acrylic acid(539-47-9) IR Spectrum [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
